molecular formula C18H18ClN3O2 B2833479 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide CAS No. 1118868-28-2

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B2833479
CAS No.: 1118868-28-2
M. Wt: 343.81
InChI Key: HSXJEVYJGGXFAA-UHFFFAOYSA-N
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Description

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chloropyridine moiety attached to a piperidine ring, which is further linked to a phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloropyridine-3-carboxylic acid, which is then converted to 2-chloropyridine-3-carbonyl chloride using thionyl chloride . The resulting carbonyl chloride is then reacted with N-phenylpiperidine-3-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized piperidine and phenyl compounds .

Scientific Research Applications

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide is unique due to its combination of a chloropyridine moiety with a piperidine ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-16-15(9-4-10-20-16)18(24)22-11-5-6-13(12-22)17(23)21-14-7-2-1-3-8-14/h1-4,7-10,13H,5-6,11-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXJEVYJGGXFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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